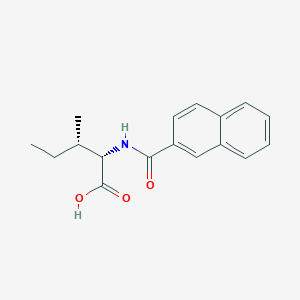

N-(Naphthalene-2-carbonyl)-isoleucine

Descripción

N-(Naphthalene-2-carbonyl)-isoleucine is a synthetic derivative of the branched-chain amino acid (BCAA) isoleucine, modified by the addition of a naphthalene-2-carbonyl group to its amino terminus. Isoleucine itself is one of the three BCAAs (alongside leucine and valine), characterized by a unique atomic arrangement that distinguishes it from its structural analogs despite shared chemical composition . While the primary applications of this compound remain under investigation, its design suggests utility in pharmaceutical or biochemical research, particularly in studies exploring structure-activity relationships (SAR) of amino acid derivatives.

Propiedades

Fórmula molecular |

C17H19NO3 |

|---|---|

Peso molecular |

285.34 g/mol |

Nombre IUPAC |

(2S,3S)-3-methyl-2-(naphthalene-2-carbonylamino)pentanoic acid |

InChI |

InChI=1S/C17H19NO3/c1-3-11(2)15(17(20)21)18-16(19)14-9-8-12-6-4-5-7-13(12)10-14/h4-11,15H,3H2,1-2H3,(H,18,19)(H,20,21)/t11-,15-/m0/s1 |

Clave InChI |

KLUBHUSIIXNIQR-NHYWBVRUSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)C1=CC2=CC=CC=C2C=C1 |

SMILES canónico |

CCC(C)C(C(=O)O)NC(=O)C1=CC2=CC=CC=C2C=C1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Features

N-(Naphthalene-2-carbonyl)-isoleucine differs from other isoleucine derivatives and BCAA analogs in its substituent groups and stereochemistry:

- Isoleucine vs. Leucine/Valine Derivatives : While isoleucine, leucine, and valine share a BCAA backbone, their side-chain branching patterns vary. Isoleucine’s γ-methyl group creates steric hindrance distinct from leucine’s β-methyl or valine’s shorter chain . Acylation with naphthalene-2-carbonyl likely amplifies these differences, influencing binding specificity.

- 4-Hydroxyisoleucine : A hydroxylated isoleucine derivative, 4-hydroxyisoleucine, lacks aromaticity but demonstrates antioxidant activity linked to its polar hydroxyl group . In contrast, the naphthalene group in this compound may favor hydrophobic interactions over redox-related bioactivity.

Physicochemical Properties

The naphthalene moiety significantly alters physicochemical behavior compared to other acylated amino acids:

| Compound | Substituent | Hydrophobicity (logP)* | Solubility (aq. buffer)* | Key Functional Groups |

|---|---|---|---|---|

| This compound | Naphthalene-2-carbonyl | High (~3.5) | Low | Aromatic, carbonyl |

| 4-Hydroxyisoleucine | Hydroxyl | Moderate (~0.5) | High | Hydroxyl, carboxyl |

| N-Benzoyl-leucine | Benzoyl | Moderate (~2.0) | Moderate | Aromatic (smaller), carbonyl |

*Estimated values based on analogous compounds.

The naphthalene group confers higher logP and lower aqueous solubility than smaller aromatic (e.g., benzoyl) or polar (e.g., hydroxyl) substituents, suggesting divergent pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.